Ethyl-d5 Dodecanoate
Description
Significance of Stable Isotope Labeling in Contemporary Biochemical and Analytical Investigations
Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules within biological systems. mdpi.comsilantes.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. mdpi.com The fundamental principle lies in the fact that while isotopes of an element have different masses due to a varying number of neutrons, their chemical properties remain identical. mdpi.com This allows stable isotope-labeled molecules, or "tracers," to be metabolized in the same way as their unlabeled counterparts, the "tracees." mdpi.com
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between the tracer and tracee based on their mass difference. mdpi.comnumberanalytics.comnih.gov This capability enables the precise tracking and quantification of metabolic pathways, fluxes, and the incorporation of labeled substrates into various metabolites. mdpi.comnumberanalytics.com The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become a cornerstone of metabolomics, proteomics, and the study of gene expression. silantes.comcreative-proteomics.com
The integration of stable isotope labeling with metabolomics provides solutions to major limitations of the field, including metabolite identification, quantification, and flux analysis. nih.gov This approach has been instrumental in advancing our understanding of cellular metabolism in both health and disease. mdpi.com
Contextual Overview of Fatty Acid Esters in Biological and Environmental Systems
Fatty acid esters are a diverse class of organic compounds derived from the reaction of a fatty acid with an alcohol. hmdb.ca In biological systems, they are fundamental components of lipids and play crucial roles in energy storage, as structural components of cell membranes, and as signaling molecules. researchgate.netnih.gov Fatty acid esters of hydroxy fatty acids (FAHFAs), for example, have been recognized for their anti-diabetic and anti-inflammatory properties. acs.org
Ethyl dodecanoate (B1226587), the non-labeled form of Ethyl-d5 Dodecanoate, is an ester of dodecanoic acid (lauric acid) and ethanol (B145695). cymitquimica.com It is found in various natural oils and is used as a flavoring and fragrance agent. cymitquimica.commusechem.com Due to its structural similarity to naturally occurring fatty acids, it can serve as a model compound in studies of lipid behavior and metabolism. cymitquimica.com
Environmentally, fatty acid methyl esters (FAMEs) are of significant interest as the primary component of biodiesel. lyellcollection.org The biodegradation of these esters in soil and groundwater is an important area of research. lyellcollection.org While methyl esters are not common in nature, many microorganisms are capable of metabolizing them. lyellcollection.org Sugar fatty acid esters are another class of these compounds used in the cosmetic and pharmaceutical industries, with research focusing on their environmental impact and biodegradability. frontiersin.org
Rationale for Deuterium Incorporation at the Ethyl Moiety of Dodecanoate in Tracer Studies
The specific placement of deuterium atoms on the ethyl group of this compound is a deliberate choice for tracer studies. Deuterium (²H) is a stable isotope of hydrogen and its incorporation into a molecule can introduce a significant mass shift, making it easily detectable by mass spectrometry. sigmaaldrich.comnih.gov
Labeling the ethyl moiety offers several advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, which can be a useful property in studying drug metabolism. researchgate.net When used as a tracer, the deuterium label allows for the tracking of the ethyl portion of the molecule through various biochemical pathways.
In metabolic studies, the deuterium from labeled compounds can be incorporated into other molecules through biological reductions. nih.gov For instance, as a deuterated fatty acid is oxidized, the deuterium can appear in the body's water pool, and its enrichment can be measured to calculate fat oxidation rates. nih.gov The use of deuterated water (D₂O) itself is a common technique for measuring the synthesis of proteins and other macromolecules. nih.govphysiology.org The high purity and precise isotopic labeling of compounds like this compound ensure accurate and reproducible results in these sensitive analytical applications. musechem.com
Foundational Principles and Historical Development of Deuterated Lipid Tracers
The use of stable isotopes as tracers in metabolic research dates back to the 1930s. mdpi.comnumberanalytics.com Pioneering work by Rudolf Schoenheimer and David Rittenberg involved the use of deuterium to label fatty acids. mdpi.comnih.gov By feeding mice linseed oil containing deuterated fatty acids, they were able to demonstrate that dietary fats were not immediately oxidized but were stored and later released from fat tissue. mdpi.comnih.gov This was a groundbreaking discovery that revealed the dynamic nature of metabolism. harvard.edu
The fundamental principle is that the labeled tracer is metabolically indistinguishable from its natural counterpart. nih.gov The development of mass spectrometry provided the analytical means to differentiate and quantify these labeled molecules, paving the way for the widespread use of stable isotopes. nih.gov
Initially, research focused on using isotopes like ¹³C. However, deuterium labeling, particularly with the use of deuterated water, has gained prominence due to its ease of administration (often orally) and its ability to act as a universal tracer for various biosynthetic processes. nih.govphysiology.org Over the decades, the analytical methods have become more sophisticated, allowing for compound-specific isotope analysis of biomarkers in various fields, including paleohydrology, where the deuterium/hydrogen ratios in lipid biomarkers from ancient sediments are used to reconstruct past environmental conditions. annualreviews.org
Properties
Molecular Formula |
C₁₄H₂₃D₅O₂ |
|---|---|
Molecular Weight |
233.4 |
Synonyms |
Ethyl-d5 Dodecanoate; Ethyl-d5 Dodecylate; Ethyl-d5 Laurate; Ethyl-d5 Laurinate; Ethyl-d5 n-Dodecanoate; NSC 83467-d5; NSC 8912-d5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Characterization of Ethyl D5 Dodecanoate
Strategic Approaches for Regiospecific Deuterium (B1214612) Incorporation
The synthesis of Ethyl-d5 dodecanoate (B1226587) requires a deliberate and controlled method to ensure that the deuterium atoms are located specifically on the ethyl group. This regiospecificity is paramount to its function as a reliable internal standard.
Esterification Reactions Utilizing Deuterated Ethanol (B145695) Precursors (e.g., Ethanol-d5)
The most direct and widely employed method for the synthesis of Ethyl-d5 dodecanoate is the Fischer esterification of dodecanoic acid with a deuterated ethanol precursor, specifically ethanol-d6 (B42895) (CD3CD2OD) or more commonly, ethanol-d5 (B126515) (CH3CD2OH is not the correct precursor, the ethyl group is C2H5, so deuteration targets these 5 hydrogens). cymitquimica.comchemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid and the deuterated alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.comausetute.com.au
The reaction proceeds as follows:
Using a large excess of the deuterated alcohol can help drive the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.com This approach ensures that the deuterium atoms are exclusively incorporated into the ethyl moiety of the ester, resulting in the desired this compound.
Methodological Refinements for Enhanced Isotopic Yield and Purity
To maximize the isotopic yield and purity of this compound, several methodological refinements can be implemented. The choice of catalyst and reaction conditions plays a significant role. While strong mineral acids are effective, they can sometimes lead to side reactions. Alternative catalysts, such as Lewis acids, may offer milder reaction conditions. mdpi.com
Furthermore, ensuring the high isotopic enrichment of the starting material, ethanol-d5, is critical. The purity of the dodecanoic acid should also be high to prevent the formation of undesired side products. nih.gov Reaction time and temperature are optimized to push the reaction to completion without causing degradation of the product. Post-synthesis, quenching the reaction and removing the catalyst are crucial steps before purification to prevent the reverse reaction (hydrolysis). ausetute.com.au
Rigorous Purification Protocols for Isotopic Analogs in Research Scale
Following synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, the catalyst, and water. For research-scale applications where high purity is essential, rigorous purification protocols are necessary.
A common initial step is to neutralize the acid catalyst, often with a weak base, followed by washing with water to remove any remaining water-soluble impurities. ausetute.com.au The organic layer, containing the ester, is then separated.
Distillation is a primary method for purifying esters, taking advantage of the differences in boiling points between the ester and any remaining impurities. ausetute.com.au Given that Ethyl dodecanoate has a distinct boiling point, this method can be highly effective.
For achieving very high purity, flash column chromatography is often employed. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) and their solubility in a mobile phase. By carefully selecting the solvent system, this compound can be effectively isolated from any closely related impurities. researchgate.net Techniques such as treating the silica gel with boric acid have been shown to improve the purification of certain esters by reducing their degradation on the column. researchgate.net
Another advanced purification technique is preparative high-performance liquid chromatography (HPLC) , which offers high resolution and can be used to obtain highly pure fractions of the isotopic analog. google.com
Quantitative Assessment of Isotopic Enrichment and Positional Purity
After purification, it is imperative to verify the isotopic enrichment and confirm that the deuterium atoms are in the correct positions within the molecule. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Application of High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic abundance and confirming the elemental composition of a molecule. savemyexams.comnih.gov Unlike nominal mass spectrometers, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the clear separation of isotopic peaks. nih.govenovatia.com
For this compound, HRMS can precisely measure the mass of the molecular ion. The expected monoisotopic mass of the unlabeled Ethyl dodecanoate (C14H28O2) is different from that of the d5-labeled analog (C14H23D5O2). By analyzing the mass spectrum, the relative intensities of the peaks corresponding to the unlabeled, partially deuterated, and fully d5-labeled species can be determined. almacgroup.com This allows for the calculation of the isotopic enrichment, which is the percentage of the desired d5-labeled compound in the sample. almacgroup.comnih.gov The isotopic distribution pattern of the sample is compared to the theoretical distribution for a given level of enrichment to confirm the isotopic purity. almacgroup.com
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Ethyl dodecanoate | C14H28O2 | 228.2089 |
| This compound | C14H23D5O2 | 233.2403 |
Quantitative Nuclear Magnetic Resonance Spectroscopy for Deuterium Distribution Analysis
¹H NMR can be used to determine the absence of signals corresponding to the ethyl group protons, confirming their replacement by deuterium. However, for direct observation and quantification of deuterium, ²H (or D) NMR is employed. ives-openscience.euresearchgate.net The ²H NMR spectrum will show signals corresponding to the deuterium atoms on the ethyl group. By integrating these signals and comparing them to an internal standard of known concentration, the precise amount of deuterium at each position can be quantified. bipm.orgacs.org This confirms the regiospecificity of the labeling and provides a comprehensive analysis of the deuterium distribution. ives-openscience.eu
| Nucleus | Technique | Expected Observation for this compound |
|---|---|---|
| ¹H | ¹H NMR | Absence or significant reduction of signals for ethyl protons (-CH2- and -CH3). |
| ²H | ²H NMR | Presence of signals corresponding to the chemical shifts of the deuterons in the -CD2- and -CD3 positions. |
Sophisticated Analytical Applications of Ethyl D5 Dodecanoate in Quantitative Research
Development and Validation of Isotope Dilution Mass Spectrometry Methods
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantification, and the use of stable isotope-labeled internal standards (SIL-IS) like Ethyl-d5 Dodecanoate (B1226587) is fundamental to its success. chromatographyonline.com The principle of IDMS relies on adding a known amount of the isotopically labeled standard to a sample before any extraction or cleanup steps. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during sample processing and the same ionization response variations (matrix effects) in the mass spectrometer. chromatographyonline.combris.ac.uk By measuring the response ratio of the native analyte to the labeled standard, accurate quantification can be achieved. chromatographyonline.com
Method validation for IDMS applications using Ethyl-d5 Dodecanoate involves a rigorous assessment of linearity, accuracy, precision, sensitivity, and selectivity. mdpi.comresearchgate.net Validation ensures the method is reliable and fit for its intended purpose, such as quantifying fatty acid ethyl esters (FAEEs) as biomarkers of alcohol consumption. mdpi.com The accuracy of these methods often ranges between 97.8% and 102.0%, with inter-day and intra-day precision having relative standard deviations below 3%. researchgate.net
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. When coupled with isotope dilution using this compound, it provides high sensitivity and specificity. Optimized protocols are essential for achieving reliable separation and detection.
A typical GC-MS method involves a splitless injection of the sample extract onto a capillary column. The choice of stationary phase is critical for separating the analytes of interest. For FAEEs, columns with a cyanopropyl stationary phase are often used due to their ability to separate isomers. researchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer is operated in electron ionization (EI) mode, and quantification is often performed using selected ion monitoring (SIM) to enhance sensitivity.
Table 1: Example of Optimized GC-MS/MS Parameters for FAEE Analysis
| Parameter | Setting |
|---|---|
| Injection Mode | Splitless |
| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or similar cyanopropyl phase |
| Carrier Gas | Helium |
| Oven Program | 60°C (1 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Tandem Mass Spectrometry (MS/MS) or Selected Ion Monitoring (SIM) |
| Locking Standard | Methyl stearate (B1226849) researchgate.net |
This interactive table provides a general overview of typical GC-MS parameters; specific conditions may vary based on the exact application and instrumentation.
For less volatile analytes or those that are thermally unstable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. rsc.org The use of this compound as an internal standard is equally critical in LC-MS/MS to correct for matrix effects and variations in instrument response. mdpi.comnih.gov
Advanced LC-MS/MS techniques utilize ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations, coupled with sensitive triple quadrupole mass spectrometers. nih.gov A common approach involves reversed-phase chromatography, where analytes are separated based on their hydrophobicity. Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions of the ethyl esters. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific fragmentation of the parent ion. nih.govmdpi.com
Table 2: Example of Advanced LC-MS/MS Parameters for FAEE Analysis
| Parameter | Setting |
|---|---|
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm) nih.gov |
| Mobile Phase A | Water + 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid nih.gov |
| Flow Rate | 0.35 mL/min mdpi.com |
| Gradient Elution | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp | 500 °C mdpi.com |
This interactive table outlines typical LC-MS/MS parameters. The exact gradient, MRM transitions, and source parameters must be optimized for the specific analytes and instrument.
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major challenge in quantitative LC-MS/MS analysis. nih.govchromatographyonline.com These effects can lead to inaccurate and unreliable results if not properly addressed. nih.gov The most effective strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard. chromatographyonline.com
This compound is an exemplary internal standard because its retention time is nearly identical to that of the unlabeled Ethyl Dodecanoate. nih.gov This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same time. bris.ac.uk The performance of the internal standard is evaluated during method validation by comparing the analyte response in a pure solvent to its response in a sample matrix extract. An effective internal standard will maintain a consistent analyte-to-internal standard response ratio, even when the absolute signal intensity fluctuates due to matrix interference. researchgate.net Studies have demonstrated that complete overlapping of the analyte and internal standard peaks is crucial for the maximum correction of matrix effects. bris.ac.uk
Chromatographic Behavior and Separation Science of Deuterated Esters
The separation of deuterated esters from their non-deuterated counterparts is a subtle but important aspect of analytical chemistry. While isotopologues are chemically very similar, the substitution of hydrogen with deuterium (B1214612) can lead to slight differences in their chromatographic behavior, an effect known as the chromatographic isotope effect. nih.gov
The elution profile of this compound and its protiated analog depends heavily on the stationary phase of the chromatographic column.
In Gas Chromatography (GC): On non-polar stationary phases (e.g., DB-1, DB-5), separation is primarily based on boiling points, and the deuterated compound may elute slightly earlier than the non-deuterated one. On more polar phases, such as those containing cyanopropyl groups (e.g., DB-23), specific interactions can influence retention, but the general trend of earlier elution for the deuterated species often holds. researchgate.net
In Reversed-Phase Liquid Chromatography (LC): Separation is based on hydrophobicity. Common stationary phases include C18 and C8. The substitution of hydrogen with deuterium can slightly decrease the molecule's polarizability, which may lead to minor changes in retention, though the effect is generally smaller than in GC. cchmc.org
Table 3: Elution Characteristics on Different Stationary Phases
| Chromatography Mode | Stationary Phase Type | Primary Separation Principle | Expected Elution Order |
|---|---|---|---|
| Gas Chromatography | Polydimethylsiloxane (non-polar) | Boiling Point / Volatility | This compound slightly before Ethyl Dodecanoate |
| Gas Chromatography | Cyanopropylphenyl (polar) | Polarity / Dipole Interactions | This compound slightly before Ethyl Dodecanoate researchgate.net |
| Liquid Chromatography | Octadecylsilane (C18, non-polar) | Hydrophobicity | Very similar retention, with d5 potentially eluting slightly earlier cchmc.org |
This interactive table summarizes the general chromatographic behavior of deuterated esters on various common stationary phases.
The substitution of protium (B1232500) (¹H) with deuterium (²H) results in a phenomenon known as the chromatographic H/D isotope effect (hdIEC), where deuterated molecules typically have shorter retention times than their protiated analogs. nih.govresearchgate.net This effect is generally more pronounced in gas chromatography than in liquid chromatography.
The underlying cause of this effect is related to the properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a slightly lower vibrational energy ("zero-point energy") and is shorter and stronger than the C-H bond. This leads to a decrease in the molecule's polarizability and a reduction in the strength of its van der Waals interactions with the stationary phase. cchmc.org As a result, the deuterated compound spends less time interacting with the stationary phase and elutes slightly earlier. nih.gov While this separation is usually incomplete, it is a well-documented phenomenon that analysts must be aware of, particularly in high-resolution chromatography. nih.gov
Mass Spectrometric Fragmentation Pathways and Isotope Effects
The application of stable isotope labeling in mass spectrometry is a powerful technique for elucidating fragmentation mechanisms and enhancing quantitative accuracy. This compound, with five deuterium atoms on the ethyl group, serves as an excellent model for exploring these principles. Its mass spectrometric behavior, particularly when compared to its non-labeled analog, Ethyl dodecanoate, provides deep insights into the ionization and fragmentation processes of fatty acid ethyl esters. The deuterium label introduces a predictable mass shift, which is instrumental in tracking the fate of the ethyl moiety through various cleavage pathways.
Mechanistic Studies of Ester Cleavage under Controlled Ionization Conditions
The use of isotopically labeled compounds like this compound is invaluable for detailed mechanistic studies of ester cleavage. Under controlled ionization conditions, such as varying the collision energy in a tandem mass spectrometer, specific fragmentation pathways can be promoted, and the resulting product ions can be analyzed to piece together the cleavage mechanism.
One of the primary fragmentation pathways for fatty acid ethyl esters is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen atom from the long alkyl chain to the carbonyl oxygen through a six-membered cyclic transition state. This is followed by the cleavage of the beta-carbon-gamma-carbon bond, resulting in the elimination of a neutral alkene (in this case, 1-decene) and the formation of a characteristic enol radical cation at m/z 88 (or m/z 93 for the d5-labeled compound). The predictable shift confirms that the charge and the ethyl group are retained on the smaller fragment, validating this proposed mechanism.
Another significant pathway is alpha-cleavage, which involves the cleavage of bonds adjacent to the carbonyl group. There are two main alpha-cleavage possibilities:
Cleavage of the C-O bond: This results in the formation of a stable acylium ion by losing the ethoxy radical. For this compound, the observation of a fragment at m/z 183 confirms this pathway, as the mass is unaffected by the deuterium label on the departing ethoxy group.
Cleavage of the C-C bond: This involves the cleavage of the bond between the carbonyl carbon and the first carbon of the long alkyl chain. This would result in the loss of an undecyl radical (•C11H23) and the formation of an ion at m/z 73 ([COOC2H5]+) for the unlabeled compound, which would shift to m/z 78 ([COOC2D5]+) for the labeled version.
By using controlled ionization and collision energies, researchers can manipulate the relative abundance of these fragments. Low-energy conditions often favor rearrangement pathways like the McLafferty rearrangement, while high-energy conditions tend to promote direct bond cleavages like alpha-cleavage. This compound acts as a precise tool in these studies, as the resulting mass shifts in the product ion spectra provide definitive evidence for the origin of each fragment, allowing for the confident assignment of fragmentation mechanisms.
Tandem Mass Spectrometry for Structural Confirmation and Quantitative Analysis
Tandem mass spectrometry (MS/MS) is a cornerstone of modern analytical chemistry, providing exceptional selectivity and sensitivity for both structural confirmation and quantitative analysis. nih.govresearchgate.net this compound is particularly well-suited for MS/MS applications, where it is often used as an internal standard for the precise quantification of its unlabeled counterpart. nih.govmdpi.com
For structural confirmation, a precursor ion (typically the molecular ion or a protonated molecule, [M+H]+) of this compound is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting product ion spectrum serves as a highly specific chemical fingerprint. For example, the transition from the precursor ion of this compound (m/z 233) to its unique McLafferty fragment (m/z 93) is a highly specific event that can be used to confirm the compound's identity with a high degree of confidence, even in complex biological or environmental samples. nih.govnih.govchemrxiv.org
In quantitative analysis, this compound excels as an internal standard. Because it is isotopically labeled, its chemical and physical properties (such as solubility, extraction efficiency, and chromatographic retention time) are nearly identical to the analyte of interest, Ethyl dodecanoate. However, it is easily distinguished by its mass. A typical quantitative workflow involves adding a known quantity of this compound to a sample. The sample is then processed and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where it is programmed to detect specific precursor-to-product ion transitions for both the analyte and the internal standard simultaneously. The intensity of the signal from the analyte's transition is measured relative to the intensity of the signal from the internal standard's transition. This ratio is then used to calculate the exact concentration of the analyte from a calibration curve. This method effectively corrects for any sample loss during preparation or fluctuations in instrument performance, leading to highly accurate and precise quantification.
| Compound | Role | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Monitored Transition |
|---|---|---|---|---|
| Ethyl Dodecanoate | Analyte | 229 | 88 | 229 → 88 |
| This compound | Internal Standard | 234 | 93 | 234 → 93 |
Applications in Mechanistic Biochemical and Metabolic Investigations Non Clinical
Elucidation of Fatty Acid Ester Metabolism in Model Systems
The use of deuterated lipids like ethyl-d5 dodecanoate (B1226587) is instrumental in elucidating the complex pathways of fatty acid ester metabolism across various model systems.
In vitro studies using cell cultures are fundamental to understanding the initial steps of fatty acid ester metabolism: cellular uptake and subsequent biotransformation. The transport of fatty acids across the cell membrane is facilitated by membrane proteins such as fatty acid translocase (CD36). nih.gov Once inside the cell, fatty acids can be directed towards different metabolic fates, including catabolic reactions like β-oxidation or anabolic pathways to form more complex lipids such as triglycerides and phospholipids (B1166683). nih.gov
The rate of cellular uptake can be concentration-dependent, as observed in studies with hydrophobically modified pullulan nanoparticles, where uptake increased with nanoparticle concentration. nih.gov Similarly, the uptake of photosensitizers derived from chlorophyll-a has been shown to be dose-dependent in cancer cell lines. nih.gov The intracellular fate of these molecules can be tracked using fluorescently labeled analogs, revealing their distribution within cellular compartments. nih.gov For instance, at early time points, nanoparticles have been observed near the cellular membrane, indicating the initial stages of uptake. nih.gov
The biotransformation of fatty acids is a complex process. They can be incorporated into triglycerides, which can be stored in lipid droplets. nih.gov Studies with deuterated linoleic acid have shown its incorporation into cellular lipids and its role in protecting against oxidative stress. mdpi.com The specific dynamics of these processes, including the rate of uptake and the pathways of biotransformation, can be meticulously studied using deuterated tracers like ethyl-d5 dodecanoate.
| Parameter | Observation | Cell Type/System |
| Cellular Uptake | Concentration-dependent | HepG2 cells with CHSP NPs nih.gov |
| Cellular Uptake | Dose-dependent | BCC1 cells with photosensitizers nih.gov |
| Initial Uptake Location | Near cellular membrane | HepG2 cells with CHSP NPs nih.gov |
| Metabolic Fate | β-oxidation or formation of complex lipids | General cell metabolism nih.gov |
| Incorporation | Into cellular lipids (e.g., triglycerides) | General cell metabolism nih.gov |
Ex vivo studies using isolated tissues and organs provide a bridge between in vitro and in vivo research, allowing for the investigation of tissue-specific metabolic processes. By incubating tissue slices with deuterated lipids, researchers can map out the metabolic fate of these compounds in different organs. For example, studies using bovine liver slices have examined the metabolism of estradiol (B170435) and progesterone (B1679170) in the presence of various fatty acids, demonstrating that high concentrations of certain fatty acids can inhibit steroid metabolism. nih.gov
The distribution and turnover rates of lipids can vary significantly between different tissues. For instance, mass spectrometry imaging of mouse brain tissue after administration of heavy water (D2O) revealed region-specific differences in the synthesis of various lipids. researchgate.net Faster synthesis of certain phospholipids was observed in the cerebral cortex compared to other brain regions. researchgate.net This highlights the compartmentalization of metabolism within a single organ. researchgate.net
Furthermore, studies comparing different organs have shown distinct patterns of deuterium (B1214612) incorporation. In mice administered D2O, the liver, plasma, and lungs exhibited the highest levels of lipid deuteration, while the brain and heart showed lower levels. researchgate.netnih.gov This suggests varying rates of de novo lipogenesis and lipid turnover among different tissues. biorxiv.orgbiorxiv.org
| Tissue | Metabolic Observation | Deuterated Tracer |
| Bovine Liver Slices | Inhibition of estradiol and progesterone metabolism by high concentrations of C18:3. nih.gov | C18:3 fatty acid nih.gov |
| Mouse Brain | Region-specific differences in phospholipid synthesis rates. researchgate.net | D2O researchgate.net |
| Mouse Tissues | Highest lipid deuteration in liver, plasma, and lungs; lower in brain and heart. researchgate.netnih.gov | D2O researchgate.netnih.gov |
In vivo studies in animal models using deuterated tracers are crucial for understanding the dynamic nature of lipid metabolism, including flux and turnover rates in a whole-organism context. The administration of deuterated water (D2O) to mice has been a common method to study the synthesis and turnover of a wide range of lipids across multiple organs simultaneously. nih.govbiorxiv.orgbiorxiv.org
These studies have revealed that the turnover rates of lipids are highly variable depending on the lipid species and the tissue. For example, in rats, the half-life of newly synthesized lipids in nervous tissues (ranging from 5 to 28 days) was found to be significantly longer than in the liver (≤ 4 days). physiology.org This indicates a much slower turnover of lipids in the nervous system compared to the metabolically active liver.
Moreover, deuterated tracers can help distinguish between lipids derived from de novo synthesis versus those from dietary uptake. plos.org In studies of alcohol-induced fatty liver in mice, deuterium-incorporated triacylglycerols were found to be significantly increased in the liver, providing a quantitative measure of altered lipid synthesis. plos.org The use of specific deuterated fatty acids, like this compound, can provide more targeted insights into the metabolic fate of specific dietary fatty acids. For instance, studies have investigated how dietary polyunsaturated fatty acids (PUFAs) are incorporated into complex lipids and how this process is influenced by endogenous fatty acid synthesis. wustl.edu
| Animal Model | Key Finding | Deuterated Tracer |
| Mice | De novo biosynthesis is high in pups, while differential turnover occurs in mature animals. biorxiv.orgbiorxiv.org | D2O biorxiv.orgbiorxiv.org |
| Rats | Lipid half-life is longer in nervous tissues (5-28 days) than in the liver (≤ 4 days). physiology.org | D2O physiology.org |
| Mice | Chronic alcohol exposure increases deuterium-incorporated triacylglycerols in the liver. plos.org | D2O plos.org |
| Mice | Fatty acid synthase (FASN) activity determines the use of dietary PUFAs. wustl.edu | Not specified |
Quantitative Assessment of Biosynthetic and Degradative Pathways Using Isotopic Tracers
Isotopic tracers like this compound are invaluable for the quantitative analysis of metabolic pathways, enabling researchers to measure the flux of metabolites through specific biosynthetic and degradative routes. slideshare.netmdpi.com By introducing a labeled compound into a biological system, one can track the incorporation of the isotope into downstream metabolites, providing a quantitative measure of pathway activity. nih.gov
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools used to detect and quantify isotopically labeled molecules. mdpi.comnih.gov These techniques allow for the determination of mass isotopomer distributions, which reveal the extent and pattern of isotope incorporation. physiology.org This information is crucial for metabolic flux analysis, which aims to quantify the rates of all metabolic reactions in a network. nih.gov
For example, by administering D2O to rats, researchers have been able to quantify the synthesis rates of palmitate, stearate (B1226849), and cholesterol in different tissues. physiology.org Similarly, in cancer cell studies, stable isotope tracing has been used to delineate the activity of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.govnih.gov These studies can reveal how metabolic pathways are rewired in disease states. nih.gov
The use of deuterated tracers is not without its considerations. For instance, deuterium labeling on fatty acids may be lost during desaturation reactions, which needs to be accounted for in the analysis. mdpi.com Despite such challenges, the ability to obtain absolute quantification of metabolites makes isotopic tracing an essential technique for detailed pathway analysis and the development of kinetic models. mdpi.com
Kinetic Isotope Effects in Enzyme-Catalyzed Reactions Involving Dodecanoate Substrates
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Measuring KIEs provides powerful insights into the mechanisms of enzyme-catalyzed reactions, particularly in identifying rate-limiting steps. nih.govrsc.org
A primary deuterium KIE is observed when a C-H bond is broken in the rate-determining step of a reaction. nih.gov The presence of a significant KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov This has been extensively studied in enzymes like cytochrome P450s, where C-H bond cleavage is a common feature of their catalytic cycle. nih.gov
In the context of dodecanoate metabolism, enzymes that catalyze the oxidation or other transformations of the fatty acid chain would be expected to exhibit KIEs if a C-H bond at a specific position is cleaved in a slow step. For example, if this compound were used as a substrate, and the deuterons are located at a position that undergoes enzymatic abstraction, a slower reaction rate compared to the non-deuterated substrate would be observed if that step is rate-limiting.
Conversely, inverse solvent kinetic isotope effects (SKIEs), where the reaction is faster in D2O, can also occur and provide mechanistic information, often related to equilibrium steps preceding the rate-limiting step. mdpi.com The analysis of KIEs, whether primary, secondary, or solvent-related, is a sophisticated tool for dissecting enzymatic reaction mechanisms. unl.edu
Substrate Specificity Profiling of Esterase Enzymes Utilizing Deuterated Probes
Esterases are a broad class of enzymes that hydrolyze ester bonds, and they play crucial roles in lipid metabolism and detoxification. researchgate.netoaepublish.com Determining the substrate specificity of these enzymes is essential for understanding their physiological functions. Deuterated probes, such as this compound, can be valuable tools in this endeavor.
By comparing the hydrolysis rates of deuterated and non-deuterated esters, researchers can gain insights into how the enzyme interacts with the substrate. While KIEs can provide information about the catalytic mechanism, the use of a series of deuterated substrates can also help map the active site.
Esterases exhibit a wide range of substrate specificities. Some prefer short-chain fatty acid esters, while others are more active towards longer-chain substrates. frontiersin.orgnih.gov For instance, studies on esterases from the fungus Rhizomucor miehei showed that one esterase (RmEstB) favored short-chain esters, a preference attributed to bulky aromatic residues in its substrate-binding pocket that restrict the entry of longer acyl chains. nih.gov
The use of deuterated standards is also critical for accurate quantification in complex biological samples. In a method developed for quantifying wine esters, deuterated ethyl esters were synthesized and used as internal standards to ensure the specificity and accuracy of the measurements by gas chromatography-mass spectrometry (GC-MS). researchgate.net Similarly, this compound could serve as an excellent internal standard for quantifying its non-deuterated counterpart and other related fatty acid esters in various biological matrices, aiding in the precise profiling of esterase activities.
Environmental Dynamics and Degradation Research of Deuterated Lipid Analogs
Investigation of Biodegradation Mechanisms in Environmental Compartments
Biodegradation is a primary mechanism for the removal of organic compounds, including lipids and their esters, from the environment. Research into the biodegradation of deuterated analogs like Ethyl-d5 Dodecanoate (B1226587) provides critical insights into the environmental persistence and transformation of this class of molecules. These studies often differentiate between biotic (microbial) and abiotic degradation to understand the relative contribution of each process. rsc.org
The microbial degradation of fatty acid esters such as Ethyl-d5 Dodecanoate is expected to proceed through well-established metabolic pathways. The initial step is typically the enzymatic hydrolysis of the ester bond, a reaction carried out by various microorganisms, including fungi and bacteria that express esterase enzymes. rsc.orgmdpi.com This cleavage would yield ethanol (B145695) and the deuterated fatty acid, dodecanoic acid-d5.
Following hydrolysis, the resulting fatty acid enters the β-oxidation pathway, a core process in central metabolism for deriving energy from lipids. academicjournals.org In this cyclical pathway, the fatty acid is progressively shortened by two carbon units at a time, producing acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. academicjournals.org The deuterated label on the ethyl group would be released as deuterated ethanol, while the fatty acid portion is metabolized. The identification of these metabolites, such as the shortened fatty acid chains and ultimately acetyl-CoA, confirms the activity of this degradation pathway. pensoft.net In anaerobic environments, the degradation process is different, as the initial activation of the molecule does not involve oxygen; instead, the compound is often converted to a Coenzyme A ester before degradation proceeds. academicjournals.org
For instance, after one week, abiotic processes led to a significant decrease in d-DEHP, while microbial degradation also contributed to its removal. rsc.org The quantification of such processes is crucial for environmental modeling and risk assessment.
| Time | Process | Percentage Decrease in d-DEHP (Range) | Significance (p-value) |
|---|---|---|---|
| 1 Week | Abiotic | 10.1% (±1.1%) to 69.6% (±4.8%) | p=0.03 |
| Biodegradation | 5.9% (±8.9%) to 8.5% (±1.7%) | p=0.07 | |
| 3 Weeks | Abiotic | 27.2% (±1.4%) to 52.0% (±2.1%) | p=0.008 |
| Biodegradation | 1.7% (±3.9%) to 10.3% (±4.5%) | p=0.044 |
Data adapted from studies on d-DEHP, as a proxy for deuterated ester degradation analysis. The values represent the range of decrease observed across different samples, with standard error in parentheses.
Isotopic Tracing for Source Apportionment and Environmental Monitoring of Lipids
Deuterated lipids like this compound are invaluable as internal standards for isotope dilution assays, a highly accurate method for quantifying environmental contaminants. imreblank.ch In this technique, a known amount of the deuterated analog is added to an environmental sample (e.g., water, soil, or biological tissue). During analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the ratio of the native compound to the deuterated standard is measured. nih.gov Because the deuterated standard behaves almost identically to the native analyte during extraction and analysis, any loss of sample during preparation affects both compounds equally, allowing for highly accurate quantification.
The use of deuterated standards with at least three deuterium (B1214612) atoms is recommended to allow for clear separation from the natural isotopic peaks of the non-labeled compound in high-resolution mass spectrometry. frontiersin.org this compound, with its five deuterium atoms, is well-suited for this purpose. This approach has been used to quantify volatile lipid degradation products in food and other complex matrices and to trace metabolic pathways. imreblank.chfrontiersin.org For example, (d5)-ethyl decanoate (B1226879) has been successfully employed as an internal standard for analyzing flavor compounds in wine. researchgate.net
Abiotic Transformation Processes and Photochemical Stability Studies of Ester Bonds
Beyond microbial action, lipids can be transformed by abiotic processes such as hydrolysis and photolysis. nih.gov
Hydrolysis: The ester bond in this compound is susceptible to abiotic hydrolysis, a chemical reaction with water that cleaves the bond to form an alcohol and a carboxylic acid. epa.gov This reaction can be catalyzed by acids or bases present in the environment. The rate of hydrolysis is generally slow under neutral pH conditions but can be accelerated in more acidic or alkaline environments. rsc.orgepa.gov Studies on other esters have shown that hydrolysis is a significant abiotic degradation pathway. rsc.orgnih.gov
Photochemical Stability: The stability of the ester bond to light is another important factor in its environmental persistence. Direct photolysis, the breakdown of a molecule by absorbing light energy, can occur. nih.gov However, the more significant pathway for photochemical degradation in the environment often involves indirect photolysis, where other substances, known as photosensitizers (like humic substances in water), absorb light and produce reactive species such as hydroxyl radicals. mdpi.comnih.gov These radicals can then attack the ester. Studies on phthalate esters have shown that degradation follows first-order kinetics and that the rate can depend on the length of the alkyl side chain. nih.gov While the ester bond itself is relatively stable, the presence of photosensitizers in sunlit environmental compartments can lead to measurable degradation over time. nih.govresearchgate.net
Advanced Spectroscopic Characterization and Conformational Analysis of Deuterated Esters
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. In the context of deuterated esters like Ethyl-d5 Dodecanoate (B1226587), NMR provides profound insights into the precise location and stereochemistry of deuterium (B1214612) atoms.
Proton (¹H) NMR Spectral Interpretation with Deuterium Decoupling
In a standard ¹H NMR spectrum of a non-deuterated ester, the signals for each proton environment are split into multiplets due to coupling with neighboring protons. However, in Ethyl-d5 Dodecanoate, the ethyl group is perdeuterated (CD₃CD₂). Deuterium (²H) has a different gyromagnetic ratio than a proton (¹H), and as a result, ¹H-²H coupling is typically not resolved in a standard ¹H NMR spectrum, leading to a simplification of the spectrum.
When deuterium decoupling is applied, any residual coupling between protons and deuterons is removed. For a partially deuterated molecule, this technique can be invaluable. For instance, if a methylene (B1212753) group (-CH₂-) were monodeuterated (-CHD-), the two diastereotopic protons would appear as a complex multiplet. With deuterium decoupling, this would collapse into a singlet, simplifying spectral analysis and aiding in the assignment of stereochemistry. cdnsciencepub.comcdnsciencepub.com
Carbon-13 (¹³C) NMR Chemical Shift Analysis and Isotope Effects
The substitution of a proton with a deuterium atom induces small but measurable changes in the ¹³C NMR chemical shifts, known as isotope effects. These effects are transmitted through the chemical bonds and are generally observed for the carbon directly attached to the deuterium (α-effect) and for carbons two (β-effect) and three (γ-effect) bonds away. cdnsciencepub.comcdnsciencepub.com
α-Isotope Effect: The carbon atom directly bonded to a deuterium atom typically shows an upfield shift (a decrease in chemical shift) due to the lower zero-point energy of the C-D bond compared to the C-H bond.
β-Isotope Effect: The effect on the adjacent carbon is also typically an upfield shift, though smaller in magnitude. cdnsciencepub.comcdnsciencepub.com For dideuterated methylene groups, the average second atom effect has been observed to be around -0.20 ppm. cdnsciencepub.comcdnsciencepub.com
γ-Isotope Effect: The three-bond isotope effect is generally smaller and can be either upfield or downfield, providing valuable information about the conformation of the molecule. cdnsciencepub.comcdnsciencepub.com
In this compound, the carbons of the ethyl group will experience significant upfield shifts due to the α-isotope effect. The carbonyl carbon and the α-carbon of the dodecanoate chain will exhibit β- and γ-isotope effects, respectively. These shifts, though small, are readily detectable with high-field NMR and can confirm the position of deuteration. cdnsciencepub.comcdnsciencepub.comresearchgate.net
| Isotope Effect | Typical Shift (ppm) | Affected Carbons in this compound |
| α-effect | Upfield | -CD₂- and -CD₃ of the ethyl group |
| β-effect | Upfield (-0.20) cdnsciencepub.comcdnsciencepub.com | Carbonyl carbon (C=O) |
| γ-effect | Smaller, variable | α-carbon of the dodecanoate chain |
Two-Dimensional (2D) NMR Correlational Techniques for Deuterated Analogs (e.g., COSY, HSQC, HMBC)
2D NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule. github.ioslideshare.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. github.io In a deuterated analog like this compound, the absence of cross-peaks between the dodecanoate chain protons and the ethyl group protons would confirm the deuteration of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. pressbooks.pub For this compound, the proton signals of the dodecanoate chain would show correlations to their respective carbon signals. The deuterated ethyl group would not show signals in a standard HSQC experiment. cdnsciencepub.com Edited HSQC experiments can distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. github.io
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. pressbooks.pub It is particularly useful for connecting different parts of a molecule. For example, the protons on the α-carbon of the dodecanoate chain would show a correlation to the carbonyl carbon and the β-carbon. Importantly, they would also show a correlation to the deuterated methylene carbon (-CD₂-) of the ethyl group, confirming the ester linkage.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations (2-3 bonds) github.io | Confirms proton connectivity within the dodecanoate chain. |
| HSQC | ¹H-¹³C correlations (1 bond) pressbooks.pub | Assigns protons to their directly attached carbons in the dodecanoate chain. |
| HMBC | ¹H-¹³C correlations (2-3 bonds) pressbooks.pub | Confirms the ester linkage by showing correlation between dodecanoate protons and the deuterated ethyl group carbons. |
Deuterium (²H) NMR for Stereochemical and Positional Information
Direct detection of the deuterium nucleus provides a definitive method for confirming the sites of deuteration. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus.
²H NMR is particularly powerful for determining the stereochemistry of deuterium incorporation. polimi.it For instance, if a reaction produced a chiral center with deuterium, ²H NMR could distinguish between diastereomers. polimi.it In the case of this compound, the ²H NMR spectrum would show two signals corresponding to the -CD₂- and -CD₃ groups of the ethyl moiety, confirming the location of the deuterium labels.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them. su.sewiley.com
Deuterium-Induced Band Shifts and Intensity Changes in Vibrational Modes
The substitution of hydrogen with deuterium significantly alters the vibrational spectrum due to the mass difference. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. wiley.com Since deuterium is approximately twice as heavy as hydrogen, C-D, O-D, and N-D stretching and bending vibrations appear at lower frequencies than their C-H, O-H, and N-H counterparts.
For this compound, the most prominent changes in the IR and Raman spectra will be observed in the C-H stretching region.
C-H Stretching: The C-H stretching vibrations of the alkyl chain typically appear in the 2850-3000 cm⁻¹ region.
C-D Stretching: The C-D stretching vibrations of the deuterated ethyl group are expected to appear at a significantly lower frequency, around 2100-2200 cm⁻¹. This clear separation provides a definitive spectroscopic signature for the presence of the deuterated ethyl group. cdnsciencepub.com
The intensity of the C-D stretching bands in the Raman spectrum can also provide information. While the carbomethoxy group dominates the infrared spectrum of esters, it has a much weaker effect on the Raman spectrum, allowing for clearer observation of the alkyl chain vibrations. cdnsciencepub.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Non-deuterated) | Expected Wavenumber (cm⁻¹) (this compound) | Spectroscopic Technique |
| C-H Stretch (alkyl chain) | 2850-3000 | 2850-3000 | IR, Raman |
| C-H Stretch (ethyl group) | 2850-3000 | N/A | IR, Raman |
| C-D Stretch (ethyl group) | N/A | ~2100-2200 cdnsciencepub.com | IR, Raman |
| C=O Stretch | ~1740 | ~1740 | IR, Raman |
Probing Conformational Dynamics and Intermolecular Interactions in Lipid Systems
The introduction of deuterated ester probes, such as this compound, into lipid systems provides a powerful, non-perturbative method for investigating the complex environment within lipid bilayers. Isotopic labeling, particularly with deuterium, is a cornerstone of advanced spectroscopic studies because it offers a unique spectral window without significantly altering the physicochemical properties of the molecule or the surrounding membrane. wur.nl The primary advantage lies in the mass difference between hydrogen and deuterium, which shifts the vibrational frequencies of C-D bonds to a "silent" region of the biological spectrum (typically 2000-2200 cm⁻¹), where interference from the abundant C-H bonds (around 2800-3000 cm⁻¹) in lipids and proteins is nonexistent. illinois.eduresearchgate.net This allows for the unambiguous observation of the deuterated probe's behavior, providing detailed insights into local conformational order, molecular mobility, and intermolecular forces at specific locations within the membrane.
Spectroscopic techniques like Raman spectroscopy and solid-state deuterium nuclear magnetic resonance (²H-NMR) are particularly well-suited for this purpose. These methods can track subtle changes in the local environment of the deuterated probe, which in turn reflect the broader dynamics of the lipid assembly. nih.govfrontiersin.org
Research Findings from Spectroscopic Analyses
While specific published studies focusing exclusively on this compound are not widely available, extensive research on structurally related deuterated lipids, such as deuterated fatty acids and phospholipids (B1166683), establishes the principles and methodologies that are directly applicable. researchgate.netnih.gov
Raman Spectroscopy: This technique measures the inelastic scattering of light, providing a vibrational fingerprint of molecules. For a probe like this compound, the C-D stretching modes of the ethyl group serve as sensitive reporters.
Conformational Ordering: The width and frequency of C-D stretching bands are direct indicators of the conformational state of the lipid chains. nih.gov In a highly ordered, all-trans state (gel phase), the spectral bands are narrow and well-defined. As the temperature increases and the membrane transitions to a more disordered, fluid-like state (liquid-crystalline phase), the increased rotational and translational freedom and the presence of gauche conformers lead to a broadening of these Raman peaks. nih.govnih.gov This allows for precise determination of phase transitions and the degree of conformational order within the bilayer. researchgate.net
Intermolecular Interactions: The C-H stretching region (2800–3100 cm⁻¹) of the non-deuterated bulk lipids can be analyzed simultaneously to understand lateral packing. The intensity ratio of the symmetric CH₂ stretching peak (around 2850 cm⁻¹) to the antisymmetric peak (around 2880 cm⁻¹) is an established parameter for intermolecular chain-chain interactions. A reduction in this ratio signifies closer packing and stronger intermolecular interactions. doi.orgresearchgate.net By correlating these changes with the signals from the deuterated probe, a comprehensive picture of how the ester integrates into and influences the lipid matrix can be formed.
Deuterium Nuclear Magnetic Resonance (²H-NMR): This solid-state NMR technique is highly effective for studying the orientation and dynamics of specifically deuterated segments in membranes.
Molecular Dynamics and Order: ²H-NMR measures the quadrupolar splitting (ΔνQ), which is the separation between the two peaks in a Pake doublet spectrum. acs.org This splitting is directly proportional to the orientational order parameter of the C-D bond vector with respect to the bilayer normal. For this compound, deuteration on the terminal ethyl group allows for probing the dynamics at the lipid-water interface. Large quadrupolar splittings indicate a highly ordered segment with restricted motion, whereas smaller splittings signify greater motional freedom and disorder. frontiersin.orgresearchgate.net
Phase Separation and Domain Formation: In mixed-lipid systems, ²H-NMR can detect phase separation. If the deuterated probe has different affinities for different lipid phases (e.g., liquid-ordered vs. liquid-disordered), the spectrum will show a superposition of two distinct Pake doublets, each corresponding to the probe's environment within a specific domain. core.ac.uk This makes it possible to map phase diagrams and study the partitioning of molecules like esters into specific membrane regions.
Data Tables
The following tables are representative of the type of data generated in spectroscopic studies of deuterated probes in lipid systems.
Table 1: Representative Raman Spectroscopy Data for a Deuterated Probe in a Phospholipid Bilayer During a Phase Transition.
This table illustrates how the parameters of a C-D stretching band change with temperature, indicating a shift from an ordered (gel) to a disordered (liquid-crystalline) state.
| Temperature (°C) | C-D Peak Center (cm⁻¹) | C-D Peak Full Width at Half Maximum (FWHM) (cm⁻¹) | Membrane Phase |
| 25 | 2102 | 18 | Gel (Ordered) |
| 35 | 2103 | 25 | Transition |
| 45 | 2105 | 34 | Liquid-Crystalline (Disordered) |
Note: Data are illustrative, based on principles observed in studies of deuterated lipids. nih.govresearchgate.netnih.gov
Table 2: Representative ²H-NMR Quadrupolar Splitting Data for a Deuterated Ester in Different Lipid Environments.
This table shows how the quadrupolar splitting (ΔνQ) of a deuterated segment can report on the local order and dynamics within different membrane compositions.
| Lipid System | Temperature (°C) | Quadrupolar Splitting (ΔνQ) (kHz) | Interpretation |
| Pure DPPC | 30 | 25.5 | High order (Gel Phase) |
| Pure DPPC | 50 | 12.0 | Lower order (Liquid-Crystalline Phase) |
| DPPC/Cholesterol (7:3) | 50 | 23.8 | High order (Liquid-Ordered Phase) |
| Pure DOPC | 25 | 11.5 | Low order (Liquid-Crystalline Phase) |
Note: Data are illustrative, based on principles from ²H-NMR studies of deuterated lipids. frontiersin.orgresearchgate.netcore.ac.uk DPPC and DOPC are common phospholipids used in model membranes.
Future Trajectories and Unexplored Research Avenues for Ethyl D5 Dodecanoate
Integration with Advanced Omics Technologies (e.g., Lipidomics, Fluxomics)
The use of stable isotope-labeled compounds is foundational to advanced "omics" technologies, which involve the large-scale study of biological molecules. frontiersin.orghumanspecificresearch.orgelsevier.com Ethyl-d5 dodecanoate (B1226587) is particularly well-suited for integration into lipidomics and fluxomics workflows, primarily due to its role as an internal standard. musechem.comcerilliant.com
In lipidomics, the comprehensive analysis of cellular lipids, and metabolomics, the study of metabolites, accurate quantification is critical. humanspecificresearch.orgnih.gov Complex biological samples and the process of extraction and analysis can introduce variability. cerilliant.com Internal standards, like ethyl-d5 dodecanoate, are added to samples in known amounts at the beginning of the analytical process. nih.govcerilliant.com Because the deuterated standard is chemically identical to the analyte (ethyl dodecanoate) and differs only in mass, it experiences similar variations during sample preparation, chromatography, and ionization. cerilliant.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and reproducible quantification. musechem.comresearchgate.net This is crucial for comparing lipid profiles across different experimental conditions and identifying subtle changes in metabolic states. nih.gov
Fluxomics, the study of metabolic reaction rates (fluxes) within a biological system, relies heavily on isotopic tracers. nih.gov While studies have historically used 13C-labeled substrates to trace the path of carbon atoms through metabolic pathways like de novo fatty acid synthesis, deuterated compounds offer complementary insights. nih.gov this compound can be used in studies tracking the metabolism and incorporation of fatty acids into more complex lipids. cymitquimica.com The stability of the deuterium (B1214612) label allows researchers to follow the fate of the ethyl ester group through various biochemical reactions. musechem.com
The application of this compound and similar deuterated esters as internal standards is established in methods for analyzing fatty acid ethyl esters (FAEEs) in various biological matrices. nih.gov These methods are essential for understanding the metabolic pathways involving these molecules. musechem.com
Development of Novel Microanalytical Platforms for Isotopic Tracers
The demand for higher sensitivity and the ability to analyze ever-smaller sample volumes drives the development of novel microanalytical platforms. This compound serves as a key component in the validation and application of such platforms, particularly those coupled with mass spectrometry.
A prominent technique is headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This platform is optimized for the simultaneous analysis of numerous volatile and semi-volatile esters from complex matrices. researchgate.net In this setup, deuterated ethyl esters, including analogs of ethyl dodecanoate, are used as internal standards to ensure the method's specificity, accuracy, and reproducibility. nih.govresearchgate.net The optimization of these platforms involves adjusting conditions like extraction and desorption times to achieve the best compromise for analyzing a wide range of compounds simultaneously. researchgate.net The use of isotopic tracers like this compound is integral to the validation of these sensitive methods, with limits of quantification reaching the nanogram-per-liter level. researchgate.net
Future developments in this area may focus on miniaturizing these platforms, such as in lab-on-a-chip devices, for high-throughput screening or point-of-care diagnostics. In these contexts, the reliability provided by stable isotope standards like this compound will be indispensable for generating robust and comparable data.
Computational Chemistry Approaches for Predicting Isotope Effects and Reactivity
Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of isotopically labeled molecules. mdpi.comnih.govriken.jp For this compound, these approaches can elucidate kinetic isotope effects (KIEs) and predict its reactivity in various chemical environments.
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. libretexts.orgnih.gov The substitution of hydrogen with the heavier deuterium atom can lead to a slower reaction rate, a phenomenon known as a normal KIE (kH/kD > 1). libretexts.org This effect arises because the heavier isotope forms a stronger chemical bond with a lower zero-point vibrational energy. cdnsciencepub.com Computational methods can model the transition states of reactions involving esters and calculate the vibrational frequencies to predict the magnitude of the KIE. mdpi.comnih.gov This is valuable for understanding reaction mechanisms, such as the iridium-catalyzed deuterium labeling of aromatic esters, where theoretical studies complement experimental findings. mdpi.com
Furthermore, computational studies can investigate how deuteration affects molecular properties. For instance, geometry optimizations and vibrational analyses can reveal conformational preferences and energy differences between deuterated and non-deuterated molecules. nih.gov While specific computational studies on this compound are not widely published, the principles derived from studies on other deuterated esters are directly applicable. mdpi.comcdnsciencepub.comresearchgate.net Such research has shown that the effects of deuteration can be subtle, sometimes resulting in small inverse KIEs (kH/kD < 1), and are influenced by factors like solvent effects and the specific reaction mechanism. cdnsciencepub.comrsc.org Predicting these effects is crucial for accurately interpreting data from metabolic tracer studies where enzymatic reactions may discriminate against the heavier isotope. nih.gov
Potential Applications in Material Science or Polymer Research (if relevant to ester chemistry)
While direct applications of this compound in material science are not prominent, the broader chemistry of esters and deuterated compounds points to potential future roles. nju.edu.cn Deuterated chemicals are increasingly recognized for their utility in material science and synthetic chemistry. nju.edu.cn
Esters, including long-chain fatty acid esters like ethyl dodecanoate, are fundamental building blocks or additives in polymers. sigmaaldrich.comgoogle.com For example, long-chain cellulose (B213188) esters, which can be synthesized from fatty acid esters, are investigated as thermoplastics. mdpi.com The properties of these materials, such as their thermal resistance and melt viscosity, are directly related to the structure of the ester side chains. mdpi.com
In this context, this compound could serve as a tracer to study polymerization processes or material degradation. By incorporating the deuterated ester into a polymer matrix, researchers could use techniques like mass spectrometry to track the release of the ester over time, providing insights into diffusion rates, leaching from the material, or the kinetics of depolymerization. Furthermore, the synthesis of bio-based aromatic polyesters often involves the transesterification of monomers derived from compounds like ferulic acid, highlighting the importance of ester chemistry in developing sustainable materials. researchgate.net The use of deuterated analogs could help in elucidating the mechanisms of these enzyme-catalyzed polymerization reactions.
Emerging Roles in Food Science and Authenticity Research (e.g., Stable Isotope Ratio Analysis of Fats)
Ethyl dodecanoate is a naturally occurring compound found in various foods and beverages, contributing to their flavor and aroma profiles. cymitquimica.comfoodb.canist.govnih.gov Its deuterated counterpart, this compound, is emerging as a critical tool in food science, particularly for ensuring food authenticity and quality.
One major application is in stable isotope ratio analysis (SIRA). mdpi.comfrontiersin.org SIRA is a powerful technique used to verify the geographical and botanical origin of food products. mdpi.comfrontiersin.org The isotopic composition (e.g., of carbon, hydrogen, oxygen) of a food product reflects the environment and agricultural practices where it was produced. mdpi.com For instance, the carbon isotope ratio (¹³C/¹²C) in fats can help distinguish between animals fed different types of plants (C3 vs. C4 plants). mdpi.comnih.gov In the analysis of complex food matrices like wine, cider, or fats, accurate quantification of specific flavor compounds or fatty acids is essential. researchgate.netmdpi.com this compound can be used as an internal standard in GC-MS methods to precisely measure the concentration of its non-deuterated analog and other related esters that are important markers of quality or processing, such as in cider produced with juice concentrate. researchgate.netmdpi.com
Furthermore, this compound can be used in research to understand the evolution of volatile compounds during food processing and aging. scispace.com By spiking a food product with this compound, researchers could study its stability and transformation into other compounds over time, providing valuable information for improving shelf-life and maintaining desired sensory characteristics. The use of deuterated standards is key to the specificity and reliability of analytical methods developed for these purposes. researchgate.net
Mentioned Compounds
Q & A
Q. What are the standard protocols for synthesizing Ethyl-d5 Dodecanoate with high isotopic purity?
this compound is synthesized via esterification of dodecanoic acid with deuterated ethanol (ethanol-d5). Isotopic purity (>90%) is achieved using deuterium-labeled reagents and controlled reaction conditions to minimize proton exchange. Key steps include acid-catalyzed esterification under anhydrous conditions, followed by purification via fractional distillation or preparative chromatography . Deuterium incorporation is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are deuterium incorporation levels quantified?
- NMR : ¹H NMR identifies residual proton signals in deuterated positions, while ²H NMR quantifies deuterium content.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) detects isotopic patterns, with deviations <5% indicating acceptable purity.
- Infrared (IR) Spectroscopy : Confirms ester functional groups (C=O stretch at ~1740 cm⁻¹) and deuterium substitution (C-D stretches at ~2100–2200 cm⁻¹). Calibration curves using synthetic standards are critical for quantification .
Q. How is this compound utilized as a stable isotope tracer in lipid metabolism studies?
The compound serves as a deuterium-labeled analog to track fatty acid metabolism. Researchers administer it to model organisms (e.g., rodents) and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect labeled metabolites in tissues. Isotopic enrichment is calculated by comparing d5/d0 ratios in extracted lipids, enabling precise tracking of β-oxidation and esterification pathways .
Advanced Research Questions
Q. How can researchers account for autocatalytic behavior observed in the hydrolysis kinetics of this compound?
Autocatalysis arises when reaction products (e.g., dodecanoic acid) enhance hydrolysis rates. To address this:
- Experimental Design : Use initial rate methods or pseudo-first-order conditions with excess nucleophile (e.g., OH⁻).
- Kinetic Modeling : Apply the Michaelis-Menten framework or integrate rate equations accounting for product-dependent acceleration.
- Control Experiments : Add known quantities of dodecanoic acid to calibrate rate enhancements, as demonstrated in studies on p-nitrophenyl dodecanoate hydrolysis .
Q. What strategies resolve contradictory kinetic data in studies involving this compound, particularly when reaction rates vary with substrate concentration?
Discrepancies often stem from micelle formation or interfacial effects in heterogeneous systems. Solutions include:
- Surfactant Addition : Use detergents (e.g., CTAB) to homogenize reaction media.
- Concentration Gradients : Perform experiments below critical micelle concentrations (CMC).
- Data Normalization : Express rates relative to substrate or catalyst concentrations, as shown in melittin-catalyzed ester hydrolysis studies .
Q. In metabolic tracer studies, what analytical strategies distinguish endogenous and deuterated metabolites when using this compound?
- Chromatographic Separation : Ultra-high-performance LC (UHPLC) with C18 columns resolves isotopic isomers.
- High-Resolution MS : Orbitrap or Q-TOF systems detect mass shifts (Δm/z = +5) specific to d5-labeled species.
- Isotopic Dilution Assays : Spike samples with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
Q. How can researchers optimize calibration curves for quantifying this compound in complex biological matrices?
- Matrix-Matched Standards : Prepare calibration samples in surrogate biological fluids (e.g., plasma, homogenized liver) to mimic extraction efficiency.
- Dynamic Range : Use concentrations spanning 0.1–100 µM, with triplicate measurements at each level.
- Quality Controls : Include blank samples and deuterated analogs (e.g., Ethyl-d23 Dodecanoate) to monitor cross-reactivity, as validated in pheromone quantification studies .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
